molecular formula C18H17NO3 B14448665 7,8-Dimethoxy-5-phenyl-1,3-dihydro-2H-3-benzazepin-2-one CAS No. 78533-15-0

7,8-Dimethoxy-5-phenyl-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No.: B14448665
CAS No.: 78533-15-0
M. Wt: 295.3 g/mol
InChI Key: SEPIDTQHTMIYQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dimethoxy-5-phenyl-1,3-dihydro-2H-3-benzazepin-2-one: is a chemical compound with the molecular formula C16H17NO3 It is a derivative of benzazepine, characterized by the presence of methoxy groups at the 7th and 8th positions and a phenyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethoxy-5-phenyl-1,3-dihydro-2H-3-benzazepin-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one with phenylmagnesium bromide, followed by cyclization and oxidation steps . The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 7,8-Dimethoxy-5-phenyl-1,3-dihydro-2H-3-benzazepin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In organic chemistry, 7,8-Dimethoxy-5-phenyl-1,3-dihydro-2H-3-benzazepin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology and Medicine: Its structural similarity to benzodiazepines suggests potential anxiolytic, anticonvulsant, and sedative properties .

Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its role in the production of bradycardic agents and isoform-selective f-current blockers highlights its industrial significance .

Mechanism of Action

The mechanism of action of 7,8-Dimethoxy-5-phenyl-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to GABA-A receptors in the central nervous system, similar to benzodiazepines. This binding enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects . Additionally, the compound may interact with ion channels and neurotransmitter receptors, modulating neuronal activity and producing therapeutic effects.

Properties

CAS No.

78533-15-0

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

7,8-dimethoxy-5-phenyl-1,3-dihydro-3-benzazepin-2-one

InChI

InChI=1S/C18H17NO3/c1-21-16-8-13-9-18(20)19-11-15(12-6-4-3-5-7-12)14(13)10-17(16)22-2/h3-8,10-11H,9H2,1-2H3,(H,19,20)

InChI Key

SEPIDTQHTMIYQS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CC(=O)NC=C2C3=CC=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.